molecular formula C14H11FO2 B1323935 2-Fluoro-2'-methoxybenzophenone CAS No. 890098-05-2

2-Fluoro-2'-methoxybenzophenone

Cat. No.: B1323935
CAS No.: 890098-05-2
M. Wt: 230.23 g/mol
InChI Key: CQZHJHDLSUCHIU-UHFFFAOYSA-N
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Description

2-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom and a methoxy group

Scientific Research Applications

2-Fluoro-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-methoxybenzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 2-methoxyphenyl magnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-Fluorobenzoyl chloride+2-Methoxyphenyl magnesium bromide2-Fluoro-2’-methoxybenzophenone\text{2-Fluorobenzoyl chloride} + \text{2-Methoxyphenyl magnesium bromide} \rightarrow \text{2-Fluoro-2'-methoxybenzophenone} 2-Fluorobenzoyl chloride+2-Methoxyphenyl magnesium bromide→2-Fluoro-2’-methoxybenzophenone

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the fluorine and methoxy substitutions.

    4-Methoxybenzophenone: Similar structure but with a methoxy group at the para position.

    2-Fluorobenzophenone: Similar structure but without the methoxy group.

Uniqueness: 2-Fluoro-2’-methoxybenzophenone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

(2-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZHJHDLSUCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641468
Record name (2-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-05-2
Record name (2-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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